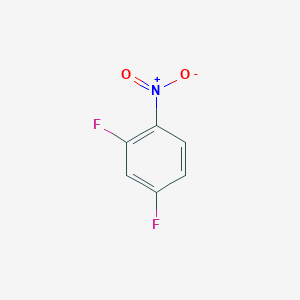

2,4-Difluoronitrobenzene

Descripción

Propiedades

IUPAC Name |

2,4-difluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXOVESYJFXCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032869 | |

| Record name | 1-Nitro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-35-5 | |

| Record name | 2,4-Difluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-difluoro-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6398Y1D7JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoronitrobenzene from 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-difluoronitrobenzene, a critical intermediate in the pharmaceutical and agrochemical industries, from 2,4-dichloronitrobenzene (B57281).[1][2] The primary focus is on the halogen exchange (Halex) reaction, a robust and industrially significant method for aromatic fluorination. This document details the underlying chemistry, reaction parameters, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Introduction: The Halex Reaction

The synthesis of this compound from 2,4-dichloronitrobenzene is achieved through a nucleophilic aromatic substitution known as the Halex reaction.[3][4] This process involves the exchange of chlorine atoms with fluorine atoms using an alkali metal fluoride (B91410), typically in a high-boiling polar aprotic solvent or under solvent-free conditions at elevated temperatures.[3][5] The reaction is facilitated by the electron-withdrawing nitro group (-NO₂), which activates the aromatic ring towards nucleophilic attack.

The overall transformation is as follows:

C₆H₃Cl₂NO₂ (2,4-dichloronitrobenzene) + 2 KF → C₆H₃F₂NO₂ (this compound) + 2 KCl

Success in this synthesis hinges on careful control of several key parameters, including the choice of fluorinating agent, catalyst, solvent, and reaction temperature, as well as maintaining anhydrous conditions.[1][6]

Core Reaction Components and Parameters

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most commonly employed fluorinating agent due to its cost-effectiveness.[3][5] For enhanced reactivity, spray-dried potassium fluoride is often preferred as it possesses a larger surface area and lower water content.[1][7] The presence of water can significantly hinder the reaction rate.[6] Other sources, such as cesium fluoride (CsF), are more reactive but also more expensive.[3]

-

Catalyst: Phase-transfer catalysts (PTCs) are crucial for accelerating the reaction, especially in solid-liquid systems. These catalysts facilitate the transfer of the fluoride ion from the solid KF surface to the organic phase containing the 2,4-dichloronitrobenzene.[6] Commonly used PTCs include:

-

Quaternary Ammonium and Phosphonium Salts: Examples include tetramethylammonium (B1211777) chloride, tetrabutylphosphonium (B1682233) bromide, and long-alkyl-chain salts like hexadecyltriethylphosphonium bromide.[5][8]

-

Crown Ethers: 18-crown-6 (B118740) is effective at solvating the potassium ion (K⁺), thereby increasing the nucleophilicity of the "naked" fluoride ion.[5][9]

-

-

Solvent: High-boiling, polar aprotic solvents are ideal for the Halex reaction as they can dissolve the organic substrate and, to some extent, the catalyst complex, while also withstanding the high temperatures required.[3][4] Suitable solvents include:

-

Sulfolane

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Dimethyl sulfone[1] Interestingly, processes have been developed that operate in the essential absence of a solvent, which can offer environmental and economic benefits.[5]

-

-

Temperature: The reaction requires significant thermal energy, with temperatures typically ranging from 150°C to 250°C.[3] The specific temperature is optimized based on the chosen solvent and catalyst system to achieve a reasonable reaction rate without causing thermal decomposition of the reactants or products.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses, providing a comparative overview of different methodologies.

Table 1: Solvent-Free Synthesis using Phase-Transfer Catalysts

| Substrate (Amount) | Fluorinating Agent (Amount) | Catalyst (Amount) | Temp. (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloronitrobenzene (101 g, 0.53 mol) | Potassium Fluoride (58 g, 1.0 mol) | Hexadecyltriethylphosphonium bromide (5 g) | 180 | 21 | >65 | [5] |

| 2,3-Dichloronitrobenzene (202 g, 1.1 mol) | Potassium Fluoride (56 g, 1.0 mol) | Tetramethylammonium bromide (10 g) | 180 | 19 | >70 | [5] |

| 3,4-Dichloronitrobenzene (96 g, 0.5 mol) | Potassium Fluoride (26 g, 0.45 mol) | 18-crown-6 (1.7 g) | 180 | 21 | 83 |[5] |

Table 2: Solvent-Based Synthesis Approaches

| Substrate | Fluorinating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Chloronitrobenzene | Potassium Fluoride (1.75 equiv) | Tetramethylammonium chloride (4.5 wt%) | DMF | 150 | 15 | 91.58 | [8] |

| 2,4-Dichloronitrobenzene | Potassium Fluoride | None specified | Dimethyl sulfone | 170 | 12 | Not specified | [1] |

| 2,4,5-Trichloronitrobenzene (20 g) | Potassium Fluoride (13 g) | None specified | Dimethyl sulfoxide (15 g added later) | Reflux | 128 | 88.4 |[10] |

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis with a Phosphonium Salt Catalyst

This protocol is adapted from the process described in U.S. Patent 5,545,768 A.[5]

-

1. Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 101 g (0.53 mol) of 2,4-dichloronitrobenzene, 58 g (1.0 mol) of anhydrous potassium fluoride, and 5 g of hexadecyltriethylphosphonium bromide.

-

2. Reaction: Heat the reaction mixture to 180°C with vigorous stirring. Ensure that the solid components remain well-suspended throughout the reaction.

-

3. Monitoring: Maintain the temperature at 180°C for 21 hours. The reaction progress can be monitored by gas chromatography (GC) by periodically taking samples from the reaction mixture.

-

4. Work-up and Isolation: After the reaction has reached the desired conversion (>65%), cool the mixture to approximately 80-100°C. The product, this compound, can be isolated from the solid potassium chloride and unreacted potassium fluoride by vacuum distillation.

-

5. Purification: The crude product obtained from distillation can be further purified by fractional vacuum distillation to achieve high purity.

Protocol 2: Synthesis in a Sulfone Solvent

This protocol is based on the methodology outlined in patent WO2007072679A1.[1]

-

1. Anhydrous Preparation: In a reaction flask fitted with a Dean-Stark trap, combine anhydrous potassium fluoride (e.g., spray-dried, molar excess of at least 2 equivalents), a sulfone solvent such as dimethyl sulfone (typically 1-10 parts by weight relative to the substrate), and an azeotroping agent like toluene (B28343). Heat the mixture to reflux to remove any residual water. After dehydration, remove the toluene by distillation.

-

2. Reactant Addition: Cool the anhydrous KF/sulfone slurry to a safe temperature and add 2,4-dichloronitrobenzene.

-

3. Reaction: Heat the stirred mixture to a reaction temperature of 150-200°C (e.g., 170°C).

-

4. Monitoring: Hold the reaction at temperature for several hours (e.g., 12 hours), monitoring the disappearance of the starting material by GC or HPLC.

-

5. Work-up and Isolation: Upon completion, cool the reaction mixture. Add a water-immiscible organic solvent (e.g., toluene) and water. The solid potassium chloride byproduct will either be filtered off or will dissolve in the aqueous phase.

-

6. Extraction and Purification: Separate the organic layer. Wash the organic layer with water and then brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Visualized Workflows and Pathways

Caption: Halex synthesis of this compound.

Caption: General laboratory workflow for synthesis.

Safety and Handling

2,4-Dichloronitrobenzene and this compound are hazardous compounds and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

2,4-Dichloronitrobenzene: Toxic and an irritant.

-

This compound: Toxic if swallowed, in contact with skin, or if inhaled.[11] It is a skin and eye irritant.[12]

-

Solvents: High-boiling solvents like DMSO and DMF have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).

Always consult the relevant SDS for all chemicals used in this synthesis before beginning any experimental work.

References

- 1. WO2007072679A1 - Process for producing this compound - Google Patents [patents.google.com]

- 2. This compound | 446-35-5 [chemicalbook.com]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 6. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 7. tanfac.com [tanfac.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. This compound | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to 2,4-Difluoronitrobenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoronitrobenzene is a key aromatic intermediate extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a benzene (B151609) ring, imparts unique reactivity, particularly towards nucleophilic aromatic substitution. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactivity. The information is presented to support researchers and professionals in the effective application of this versatile compound in drug discovery and chemical development.

Physical and Chemical Properties

This compound is a light yellow to brown clear liquid with a benzene-like odor.[2][3] It is a combustible liquid and is stable under normal laboratory conditions.[3][4] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₂ | [3][5] |

| Molecular Weight | 159.09 g/mol | [3][5][6] |

| Appearance | Light yellow to brown clear liquid | [2] |

| Odor | Benzene-like | [3] |

| Melting Point | 9-10 °C | [4][7] |

| Boiling Point | 203-204 °C | [3][4] |

| Density | 1.451 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | 1.511 | [7] |

| Solubility | Insoluble in water; soluble in organic solvents.[1][4] | [1][4] |

| Vapor Density | >1 (vs air) | [7] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [7] |

| Stability | Stable under normal temperatures and pressures.[3] | [3] |

| Incompatibilities | Strong bases, strong oxidizing agents.[4][8] | [4][8] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride (B91410) gas.[3] | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. A summary of key spectral data is provided below.

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Spectra available, showing signals in the aromatic region. | [3][4] |

| ¹³C NMR | Spectra available, showing characteristic peaks for the aromatic carbons. | [3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 159. | [3][9] |

| IR Spectroscopy | Data available from various techniques (FTIR, ATR-IR, Vapor Phase). | [3][9] |

Experimental Protocols

Synthesis of this compound via Nitration of 1,3-Difluorobenzene

This protocol describes the synthesis of this compound from 1,3-difluorobenzene.[1]

Materials:

-

1,3-Difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature at 0 °C to prepare the nitrating mixture.

-

To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.[1]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.[1]

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.[1]

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.[1]

Purification of this compound

The crude product from the synthesis can be purified by vacuum distillation.[1]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Apply vacuum and gently heat the flask to distill the product at its reduced pressure boiling point.

-

Collect the purified this compound as a clear, light-yellow liquid.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution, a key reaction in its application.[6][10] The fluorine atom at the 4-position is generally more susceptible to substitution.

Materials:

-

This compound

-

Nucleophile (e.g., an amine like pyrrolidine (B122466) or morpholine)[10][11]

-

Solvent (e.g., Ethanol, Dimethylformamide)

-

Base (if required, e.g., triethylamine)

-

Reaction vessel with magnetic stirrer and condenser

-

Heating mantle or oil bath

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the nucleophile to the solution. If the nucleophile is an amine salt, a base may be required to liberate the free amine.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by various work-up procedures, which may include:

-

Dilution with water and extraction with an organic solvent.

-

Washing the organic layer with water and brine.

-

Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Removal of the solvent under reduced pressure.

-

-

The crude product can be further purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring electron-deficient and thus activated towards attack by nucleophiles.[10] This reaction is a cornerstone of its utility in organic synthesis.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial building block for a variety of active pharmaceutical ingredients (APIs), including antipsychotic and antidiabetic medications.[10][12]

-

Agrochemical Manufacturing: It is an important intermediate in the production of herbicides and insecticides.[10]

-

Dye and Pigment Industry: Used in the synthesis of high-quality dyes and pigments.[10]

-

Materials Science: Employed in the development of advanced polymers and coatings due to the enhanced properties conferred by fluorine incorporation.[2][13]

Visualizations

Safety and Handling

This compound is a toxic and combustible liquid that may cause eye, skin, and respiratory tract irritation.[3][9] It is harmful if swallowed.[3]

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[3][8][9] Avoid contact with eyes, skin, and clothing.[3][9] Wash thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[3][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][14] Keep away from sources of ignition.[3]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[3][14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[3][14]

-

Inhalation: Remove from exposure to fresh air immediately.[3][14] In all cases of exposure, seek immediate medical attention.[3][8][14]

-

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Prevent runoff into storm sewers and waterways.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in various sectors of the chemical industry, particularly in the development of pharmaceuticals and agrochemicals. Its utility is primarily derived from the facile nucleophilic aromatic substitution reactions it undergoes. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(446-35-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 99 446-35-5 [sigmaaldrich.com]

- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. vapourtec.com [vapourtec.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2,4-Difluoronitrobenzene (CAS: 446-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-difluoronitrobenzene (CAS: 446-35-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] This document details its chemical and physical properties, safety and handling protocols, and its significant role in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions. Detailed experimental protocols for its synthesis and common transformations are provided, alongside visualizations of reaction pathways and experimental workflows to support laboratory applications and process development.

Chemical and Physical Properties

This compound is a light yellow, combustible liquid with a molecular formula of C₆H₃F₂NO₂.[1][4][5][6] It is characterized by its high reactivity in nucleophilic aromatic substitution reactions, a property enhanced by the two electron-withdrawing fluorine atoms and the nitro group on the aromatic ring.[1][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 446-35-5 | [5][8] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][4][5][8] |

| Molecular Weight | 159.09 g/mol | [1][4][5][8] |

| Appearance | Light yellow to brown clear liquid | [1][4][6] |

| Melting Point | 9-10 °C | [4][5][9] |

| Boiling Point | 203-204 °C | [4][5][9] |

| Density | 1.451 g/mL at 25 °C | [4][5][9] |

| Refractive Index (n20/D) | 1.511 | [4][5][9] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [5] |

| Water Solubility | Insoluble | [4][9][10] |

| Stability | Stable under normal temperatures and pressures. Incompatible with strong bases and strong oxidizing agents. | [9][11] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data and Observations | Reference |

| ¹H NMR | Spectra available for reference. | [12][13] |

| ¹³C NMR | Data available for reference. | [12] |

| IR Spectrum | Available in the NIST WebBook. | [8][14] |

| Mass Spectrum (EI) | Available in the NIST WebBook. | [8][14] |

Synthesis of this compound

From 1,3-Difluorobenzene (B1663923) (Nitration)

A common laboratory-scale synthesis involves the nitration of 1,3-difluorobenzene.[15]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add fuming nitric acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature is kept below 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[15]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: Purify the product by vacuum distillation.[15]

From 2,4-Dichloronitrobenzene (B57281) (Halogen Exchange)

An alternative synthesis route involves a halogen exchange reaction with 2,4-dichloronitrobenzene using potassium fluoride.[16] This method is often employed in industrial settings.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 2,4-dichloronitrobenzene, potassium fluoride, and a sulfone compound (e.g., dimethyl sulfone) as the solvent. A phase transfer catalyst, such as hexadecyltriethylphosphonium bromide, can also be used.[6][16]

-

Reaction Conditions: Heat the reaction mixture to 170-180 °C and maintain for several hours (e.g., 12-21 hours).[6][16]

-

Work-up: After the reaction is complete, cool the mixture and add toluene (B28343) and water for liquid-liquid extraction.[16]

-

Isolation: Separate the organic layer containing the product. The crude this compound can be isolated by concentrating the organic phase.

-

Purification: Further purification can be achieved through vacuum distillation.

Reactivity and Key Reactions

The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr), where the fluorine atoms, activated by the electron-withdrawing nitro group, are displaced by nucleophiles. The fluorine at the para position (C-4) is generally more reactive towards nucleophilic attack than the one at the ortho position (C-2).

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental to the utility of this compound in constructing more complex molecules. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5][12]

A notable example is the reaction with amines, such as morpholine (B109124) or pyrrolidine (B122466), which is often used in the synthesis of drug-like molecules.[5]

Experimental Protocol: Reaction with Pyrrolidine

This reaction can be performed in a continuous flow reactor, allowing for precise control over reaction conditions and improved safety.[9]

-

Reagent Preparation: Prepare stock solutions of this compound and pyrrolidine in a suitable solvent like ethanol (B145695).

-

Flow Reactor Setup: Utilize a continuous flow reactor system with HPLC pumps for reagent delivery, a mixing tee, and a heated reactor coil. An online HPLC system can be used for real-time reaction monitoring.

-

Reaction Execution: Pump the reagent solutions into the reactor at defined flow rates to achieve the desired stoichiometry and residence time. The reaction can be performed at various temperatures (e.g., 30-120 °C) to study the kinetics.[9]

-

Product Analysis: The reactor effluent is analyzed by online HPLC to determine the concentrations of starting material, the mono-substituted products (ortho and para isomers), and the di-substituted product.[9]

Reduction to 2,4-Difluoroaniline (B146603)

The nitro group of this compound can be readily reduced to an amine to form 2,4-difluoroaniline, another versatile synthetic intermediate. Catalytic hydrogenation is a common method for this transformation.[15]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve this compound (e.g., 20.0 g) in a solvent such as ethanol (e.g., 150 mL).[15]

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, e.g., 2 wt%, 0.1 g).[15]

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a specified pressure (e.g., 1.0 MPa). Heat the mixture (e.g., to 353 K) and stir vigorously.[15]

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen.

-

Work-up: Upon completion, cool the reactor, carefully release the pressure, and filter the mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield 2,4-difluoroaniline.[15]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its ability to undergo sequential nucleophilic aromatic substitution allows for the controlled introduction of different functional groups.

-

Kinase Inhibitors: The 2,4-difluoroaniline core, derived from this compound, is a common scaffold in the design of kinase inhibitors for cancer therapy.[4]

-

Pharmaceutical Intermediates: It serves as a precursor for various pharmaceutical intermediates, including those used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[2]

-

Agrochemicals: It is also utilized in the production of pesticides and other agrochemical products.[2][11]

-

Material Science: The electronic properties of this compound lend it to applications in the development of advanced polymers and coatings.[1]

Safety and Handling

This compound is a toxic and combustible substance that requires careful handling in a well-ventilated area, away from heat and ignition sources.[15][16]

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5][16] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing. A respirator may be required based on workplace conditions. | [15][16] |

| First Aid Measures | Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cups of milk or water. Seek immediate medical attention. Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Eye Contact: Flush eyes with plenty of water for at least 15 minutes. | [15] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [15] |

| Spill and Disposal | Absorb spills with an inert material and place in a chemical waste container. Dispose of in accordance with local, state, and federal regulations. | [15] |

Conclusion

This compound is a highly versatile and reactive intermediate with significant applications in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the facile displacement of its fluorine atoms via nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 1. This compound 99 446-35-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. vapourtec.com [vapourtec.com]

- 6. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. This compound | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. WO2007072679A1 - Process for producing this compound - Google Patents [patents.google.com]

- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

Spectral Analysis of 2,4-Difluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Difluoronitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation and quality control.

Molecular Structure and Properties

-

IUPAC Name: 2,4-Difluoro-1-nitrobenzene

-

Molecular Formula: C₆H₃F₂NO₂

-

Molecular Weight: 159.09 g/mol [1]

-

Appearance: Light yellow to brown clear liquid

-

CAS Number: 446-35-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information, with the latter being particularly informative due to the presence of fluorine atoms, which couple with the carbon nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~8.35 | ddd | J = 9.2, 7.2, 2.8 | H-6 |

| ~7.45 | ddd | J = 9.2, 8.4, 2.4 | H-5 |

| ~7.25 | ddd | J = 9.2, 8.4, 2.4 | H-3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays six signals, each corresponding to one of the carbon atoms in the benzene ring. A key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons directly bonded to fluorine and those in close proximity.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |

| ~163 (dd) | ¹JCF ≈ 260, ²JCF ≈ 12 | C-4 |

| ~158 (dd) | ¹JCF ≈ 265, ²JCF ≈ 10 | C-2 |

| ~130 (d) | ³JCF ≈ 9 | C-6 |

| ~122 (d) | ³JCF ≈ 3 | C-1 |

| ~114 (dd) | ²JCF ≈ 22, ³JCF ≈ 4 | C-5 |

| ~106 (dd) | ²JCF ≈ 28, ³JCF ≈ 4 | C-3 |

Note: The ¹JCF coupling constants for carbons directly attached to fluorine are typically large, while ²JCF and ³JCF couplings are smaller. The values presented are approximate and can vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The spectrum is dominated by strong absorptions corresponding to the nitro group, C-F bonds, and the aromatic ring.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1320 | Strong | Symmetric NO₂ stretch |

| 1280 - 1100 | Strong | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern, which can be used for identification and structural confirmation.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular ion) |

| 129 | ~40 | [M - NO]⁺ |

| 113 | ~70 | [M - NO₂]⁺ |

| 101 | ~35 | [M - NO - CO]⁺ |

| 82 | ~10 | [C₅H₂F]⁺ |

| 75 | ~8 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Set the spectral width to cover the aromatic and functional group region (e.g., 0-180 ppm).

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 128-1024) is typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 2,4-Difluoronitrobenzene in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2,4-Difluoronitrobenzene (DFNB) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and outlines detailed experimental protocols for solubility determination, addressing a critical knowledge gap in the physical chemistry of this important intermediate.

Core Concepts in Solubility

Qualitative Solubility Profile of this compound

Based on available information, the following table summarizes the qualitative solubility of this compound in common organic solvents. It is important to note that this information is based on general statements of solubility and its use in reaction workups, rather than precise quantitative measurements.

| Solvent Class | Solvent | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Soluble |

| Aliphatic Hydrocarbons | Pentane, Hexane, Heptane | Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Dichloroethane, Chloroform | Soluble |

| Ethers | Diethyl ether, Methyl tert-butyl ether | Soluble |

| Esters | Ethyl acetate | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble[1] |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Ketones | Acetone | Likely Soluble |

| Aqueous | Water | Insoluble[1][2] |

Note: "Soluble" in this context implies that this compound is miscible or dissolves to a practically useful extent for synthetic applications. "Likely Soluble" is inferred from the general behavior of similar organic compounds.

Experimental Protocols for Quantitative Solubility Determination

To address the absence of specific solubility data, this section provides detailed methodologies for the experimental determination of this compound solubility. These protocols are based on established analytical techniques.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining the equilibrium solubility of a solute in a solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a jacketed glass reactor or a flask in a temperature-controlled shaker).

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, though the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The aliquot is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation and Weighing: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a stream of inert gas or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore, such as this compound, and requires the establishment of a calibration curve.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution and Sampling: A saturated solution is prepared and an aliquot of the clear supernatant is obtained as described in the gravimetric method (steps 1-4).

-

Dilution: The filtered saturated solution is accurately diluted with the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for solvent screening based on solubility determination.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Difluoronitrobenzene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its aromatic ring, substituted with two deactivating fluorine atoms and a strongly deactivating nitro group, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reactions of this compound, including halogenation, nitration, and sulfonation. Due to the highly deactivated nature of the ring, Friedel-Crafts reactions are generally not feasible. This document details the regioselectivity of these reactions, provides experimental protocols for key transformations, and discusses the underlying mechanistic principles.

Introduction: Directing Effects in this compound

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the interplay of the directing effects of the two fluorine atoms and the nitro group.

-

Fluorine Atoms: Halogens are generally deactivating groups due to their inductive electron-withdrawing effect (-I). However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. In this compound, the fluorine at C2 directs to C3 (ortho) and C5 (para), while the fluorine at C4 directs to C3 and C5 (ortho).

-

Nitro Group: The nitro group is a powerful deactivating group due to both its strong inductive (-I) and resonance (-M) electron-withdrawing effects. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. In this compound, the nitro group at C1 directs to C3 and C5.

Overall Directing Effect: The positions C3 and C5 are doubly activated by the two fluorine atoms (one ortho and one para director to C5, and two ortho directors to C3) and are also the meta positions relative to the nitro group. Therefore, electrophilic attack is strongly directed to these positions. Steric hindrance may play a role in favoring one position over the other.

Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation of this compound has been demonstrated with the introduction of chlorine atoms onto the aromatic ring. The strong deactivation of the ring necessitates harsh reaction conditions.

Dichlorination of this compound

A notable example is the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene. This reaction highlights the directing effects discussed, with substitution occurring at the C3 and C5 positions.

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Dichlorination | This compound, Chlorine gas, Iodine (catalyst), 98% Concentrated Sulfuric Acid, 160°C, 8h | 3,5-Dichloro-2,4-difluoronitrobenzene | Not explicitly stated | Chinese Patent CN102285913A |

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4-difluoronitrobenzene

-

Materials:

-

This compound (31.8 g, 0.2 mol)

-

Iodine (2.0 g)

-

98% Concentrated Sulfuric Acid (50 mL)

-

Chlorine gas

-

-

Procedure:

-

Dissolve this compound and iodine in concentrated sulfuric acid in a suitable reaction vessel.

-

Heat the mixture to 160°C.

-

Bubble chlorine gas through the reaction mixture for 8 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Separate the organic phase and wash it with an aqueous sodium hydroxide (B78521) solution until neutral to obtain the product.

-

Reaction Workflow

Nitration

Further nitration of this compound is challenging due to the presence of three deactivating groups. However, under forcing conditions, a second nitro group can be introduced.

Nitration to 1,5-Difluoro-2,4-dinitrobenzene

The nitration of this compound yields 1,5-difluoro-2,4-dinitrobenzene, with the incoming nitro group substituting at the C5 position, which is ortho to the C4-fluorine and para to the C2-fluorine, and meta to the existing nitro group.

| Reaction | Reagents & Conditions | Product | Yield | Reference |

| Nitration | This compound, Concentrated Sulfuric Acid (90%), Fuming Nitric Acid, Ice-water bath then room temperature, 3h | 1,5-Difluoro-2,4-dinitrobenzene | Not explicitly stated | Chinese Patent CN114716321A |

Experimental Protocol: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene

-

Materials:

-

Concentrated Sulfuric Acid (90%)

-

Fuming Nitric Acid

-

This compound

-

-

Procedure:

-

In a reaction flask, add concentrated sulfuric acid and start stirring.

-

Add fuming nitric acid to the sulfuric acid while maintaining the temperature in an ice-water bath.

-

Slowly add this compound dropwise to the nitrating mixture, keeping the temperature controlled in the ice-water bath.

-

After the addition, continue stirring in the ice-water bath for 3 hours.

-

Gradually allow the reaction to warm to room temperature and continue stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into stirred ice water to precipitate the product.

-

Filter the light yellow solid and air dry to obtain the product.

-

Nitration Reaction Pathway

Sulfonation

Sulfonation of this compound introduces a sulfonic acid group onto the aromatic ring. Similar to other electrophilic substitutions on this substrate, the reaction requires strong conditions.

Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid

| Reaction | Reagents & Conditions | Product | Reference |

| Sulfonation | This compound, Oleum (B3057394) (SO₃ in H₂SO₄) | 2,4-Difluoro-5-nitrobenzenesulfonic acid | Implied by product availability and general sulfonation procedures. |

Proposed Experimental Protocol (based on general procedures):

-

Materials:

-

This compound

-

Oleum (e.g., 20% SO₃)

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool the oleum in an ice bath.

-

Slowly add this compound to the cooled and stirred oleum.

-

After the addition, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-80°C) for several hours.

-

Monitor the reaction by TLC or other suitable analytical methods.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

-

The product can be isolated by filtration.

-

Sulfonation Mechanism

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings. The presence of the nitro group on this compound makes the ring electron density too low to react with the carbocation or acylium ion electrophiles generated in these reactions. The Lewis acid catalyst (e.g., AlCl₃) would also complex with the nitro group, further deactivating the ring.

Limitations:

-

Strongly Deactivated Ring: The potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aromatic ring.

-

Catalyst Complexation: The Lewis acid catalyst required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the nitro group, rendering the catalyst inactive and further deactivating the ring.

There are no successful examples of Friedel-Crafts reactions on this compound reported in the surveyed literature, which is consistent with the established limitations of this reaction.

Conclusion

The electrophilic aromatic substitution reactions of this compound are characterized by the strong deactivating nature of the substituents, requiring forcing reaction conditions. The directing effects of the two fluorine atoms and the nitro group consistently favor substitution at the C3 and C5 positions. While halogenation and nitration have been successfully demonstrated, sulfonation is inferred from related procedures, and Friedel-Crafts reactions are not feasible. This guide provides a foundational understanding for researchers working with this important chemical intermediate, offering insights into its reactivity and synthetic potential. Further research into optimizing reaction conditions and exploring a wider range of electrophiles could expand the synthetic utility of this compound.

An In-depth Technical Guide to the Reaction Mechanism of 2,4-Difluoronitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 2,4-difluoronitrobenzene with a variety of nucleophiles. This compound is a key starting material in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), where the fluorine atoms are displaced by nucleophiles. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack, facilitating these reactions.

This guide details the underlying mechanism, presents quantitative kinetic and regioselectivity data, and provides detailed experimental protocols for reactions with common classes of nucleophiles.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles proceeds via the SNAr mechanism. This is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of a leaving group.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack is favored at the positions ortho and para to the electron-withdrawing nitro group. The attack results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and the nitro group, which is crucial for its stability.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion (F⁻), which is a good leaving group in this context.

The overall rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The regioselectivity of the attack (substitution at the C2-ortho or C4-para position) is also highly dependent on the reaction conditions, particularly the solvent.

Quantitative Data

Kinetic Data

The rate of reaction of this compound with nucleophiles is dependent on the nucleophile's concentration and the temperature. The following table summarizes kinetic data for the reaction with selected secondary amines in a continuous-flow reactor.[1]

| Nucleophile | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| Pyrrolidine | 30 | 0.012 | 45.3 |

| 60 | 0.098 | ||

| 90 | 0.54 | ||

| 120 | 2.2 | ||

| Morpholine (B109124) | Not specified | Not specified | Not specified |

Note: The reaction of this compound with morpholine has been studied, but specific kinetic parameters were not provided in the reviewed literature.

Regioselectivity

The regioselectivity of the nucleophilic attack on this compound is highly influenced by the solvent. Nonpolar solvents tend to favor substitution at the ortho position (C2), while polar aprotic solvents favor substitution at the para position (C4).

| Nucleophile | Solvent | Ortho:Para Ratio |

| Sodium Methoxide | Toluene | >95:5 |

| THF | 80:20 | |

| DMF | 10:90 | |

| Sodium Thiophenoxide | Toluene | >95:5 |

| THF | 75:25 | |

| DMF | 5:95 | |

| Aniline | Toluene | >95:5 |

| THF | 85:15 | |

| DMF | 15:85 | |

| Pyrrolidine | Toluene | >95:5 |

| THF | 90:10 | |

| DMF | 20:80 |

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with representative nucleophiles from different classes.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine.

Materials:

-

This compound

-

Morpholine

-

Triethylamine (B128534) (Et₃N)

-

Ethanol (B145695) (EtOH)

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add morpholine (1.0 eq) and triethylamine (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reaction with an Alkoxide (Sodium Ethoxide)

This protocol details the synthesis of 4-ethoxy-2-fluoro-1-nitrobenzene.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol provides a general procedure for the synthesis of 2-fluoro-4-(phenylthio)nitrobenzene.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for a typical SNAr reaction involving this compound.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 2,4-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the official SDS and follow all institutional and regulatory safety protocols when handling 2,4-Difluoronitrobenzene.

Executive Summary

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility is accompanied by considerable health and safety hazards that necessitate stringent safety protocols. This guide provides a comprehensive overview of the toxicological profile, physical and chemical hazards, and recommended safety precautions for handling this compound in a research and development setting. It includes a summary of quantitative toxicity data, detailed experimental protocols for hazard assessment, and a discussion of the potential mechanisms of toxicity.

Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 446-35-5 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [3] |

| Molecular Weight | 159.09 g/mol | [3] |

| Appearance | Clear to light yellow or brown liquid | [3] |

| Odor | Benzene-like | [3] |

| Melting Point | 9 - 10 °C | |

| Boiling Point | 203 - 204 °C | [4] |

| Flash Point | 91 °C (closed cup) | [4] |

| Density | 1.451 g/mL at 25 °C | [4] |

| Vapor Density | 5.49 (Air = 1.0) | [4] |

| Solubility in Water | Insoluble | [3] |

| InChIKey | RJXOVESYJFXCGI-UHFFFAOYSA-N |

Toxicological Hazards

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also a skin and eye irritant and may cause respiratory irritation.[2]

Acute Toxicity

Quantitative data on the acute toxicity of this compound is summarized in the table below.

| Route of Exposure | Species | Test | Value | Toxic Effects Noted |

| Oral | Rat | LD₅₀ | 200 mg/kg | Chromodacryorrhea (secretion of bloody tears), tremor, convulsions or effect on seizure threshold.[4] |

| Inhalation | Rat | LC | >1290 mg/m³/1H | Details of toxic effects not reported other than lethal dose value.[5] |

| Dermal | Not available | LD₅₀ | Data not available | Classified as toxic in contact with skin.[6] |

Skin and Eye Irritation

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound from standard assays like the Ames test or chromosomal aberration assays. However, its structural analogue, 2,4-dichloronitrobenzene, has shown positive results in the Ames test.[7] Given this, it is prudent to handle this compound as a potential mutagen until specific data becomes available.

Mechanisms of Toxicity

The precise signaling pathways of this compound toxicity are not fully elucidated. However, based on its chemical structure and the known effects of similar nitroaromatic compounds, a plausible mechanism involves metabolic activation and the induction of oxidative stress. One of the key toxic effects of nitroaromatic compounds is the induction of methemoglobinemia.

Methemoglobin Formation

Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[8][9] This leads to functional anemia and tissue hypoxia. The nitro group of this compound can be enzymatically reduced in the body to form nitroso and hydroxylamine (B1172632) intermediates. These intermediates can then oxidize the iron in hemoglobin.

Oxidative Stress

The metabolic activation of this compound can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. A primary defense mechanism against such electrophilic compounds is conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. Studies on the similar compound 2,5-difluoronitrobenzene (B1216864) have shown that glutathione conjugation is a predominant metabolic pathway.

Experimental Protocols for Hazard Assessment

The following are representative experimental protocols for assessing the acute toxicity and irritation potential of this compound, based on OECD guidelines.

Acute Oral Toxicity (Modified from OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD₅₀) of this compound.

-

Test System: Young adult rats of a single sex (nulliparous and non-pregnant females are often preferred).

-

Methodology:

-

Animals are fasted overnight prior to dosing.[10]

-

The test substance is administered in a single dose by gavage.[10] Doses are administered to several groups of animals, with one dose level per group.[10]

-

A range-finding study may be conducted to determine the appropriate dose levels.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.[10]

-

-

Data Analysis: The LD₅₀ is calculated using a recognized statistical method.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of this compound.

-

Test System: Young adult rats (around 8-12 weeks old) with healthy, intact skin.[11]

-

Methodology:

-

The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[11]

-

The test substance is applied uniformly over an area of at least 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[4]

-

Animals are observed for mortality and signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.[4]

-

-

Data Analysis: The LD₅₀ is estimated, and the substance is classified according to the Globally Harmonized System (GHS).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

-

Objective: To assess the skin irritation potential of this compound.

-

Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EPISKIN™).

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.[9]

-

After a defined exposure period (e.g., 60 minutes), the substance is removed, and the tissues are incubated for a post-exposure period (e.g., 42 hours).[12]

-

Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is quantified spectrophotometrically.[9]

-

-

Data Analysis: The reduction in cell viability compared to a negative control is used to classify the substance as an irritant or non-irritant. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[9]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if ventilation is inadequate.

Handling and Storage

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from open flames, hot surfaces, and sources of ignition as it is a combustible liquid.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatible materials include strong oxidizing agents and strong bases.[2]

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

After Skin Contact: Immediately wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[4]

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleaning: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Conclusion

This compound is a valuable chemical reagent that poses significant health risks if not handled properly. A thorough understanding of its toxicological properties, combined with strict adherence to safety protocols, is essential for its safe use in research and development. This guide provides a foundation for developing robust safety procedures, but it is imperative to consult the official Safety Data Sheet and relevant institutional and regulatory guidelines before commencing any work with this compound.

References

- 1. aksci.com [aksci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. westliberty.edu [westliberty.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. criver.com [criver.com]

- 6. This compound | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Methemoglobinemia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 9. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Skin Irritation Test (MTT ET-50) | Mattek Corporation [mattek.com]